KAT8-IN-1

Description

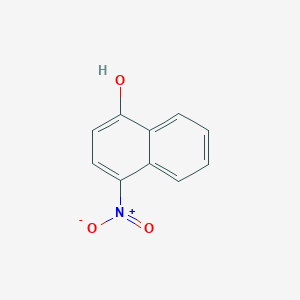

The exact mass of the compound 4-Nitro-1-naphthol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400336. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIRNGLMBHIITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209238 | |

| Record name | 4-Nitro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-62-9 | |

| Record name | 4-Nitro-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 605-62-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of KAT8-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

KAT8-IN-1 is a small molecule inhibitor of lysine acetyltransferase 8 (KAT8), an enzyme that plays a crucial role in chromatin modification and gene regulation.[1][2] Dysregulation of KAT8 activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of KAT8 Acetyltransferase Activity

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of KAT8.[1][2] KAT8, a member of the MYST family of histone acetyltransferases (HATs), is primarily responsible for the acetylation of histone H4 at lysine 16 (H4K16ac).[4][5] This post-translational modification is a key epigenetic mark associated with a more open chromatin structure, facilitating gene transcription.[6] By binding to KAT8, this compound prevents the transfer of an acetyl group from acetyl-CoA to H4K16, thereby modulating gene expression.

The inhibitory effect of this compound is not entirely specific to KAT8, as it also demonstrates activity against other lysine acetyltransferases, namely KAT2B and KAT3B, albeit with different potencies.[1][2]

Quantitative Inhibition Data

The inhibitory potency of this compound and its analogs has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of the inhibitor's efficacy.

| Compound | Target Enzyme | IC50 (μM) | Reference |

| This compound | KAT8 | 141 | [1][2] |

| KAT2B | 221 | [1][2] | |

| KAT3B | 106 | [1][2] | |

| Compound 19 | KAT8 | 12.1 | [5] |

| KAT2B | >200 | [5] | |

| KAT3B | >200 | [5] | |

| Compound 34 | KAT8 | 8.2 | [4] |

| KAT2B | >200 | [4] | |

| KAT3B | >200 | [4] | |

| Note: Compounds 19 and 34 are structurally related analogs of this compound from a primary research study and demonstrate improved potency and selectivity. |

Direct Binding Affinity

Surface Plasmon Resonance (SPR) has been employed to confirm the direct binding of KAT8 inhibitors to the KAT8 enzyme and to determine the binding affinity, expressed as the equilibrium dissociation constant (KD).

| Compound | Target | KD (μM) | Reference |

| Compound 19 | KAT8 | 4.94 ± 0.18 | [4] |

| Compound 34 | KAT8 | 2.04 ± 0.24 | [4] |

| Note: Compounds 19 and 34 are structurally related analogs of this compound. |

Signaling Pathways and Cellular Consequences

The inhibition of KAT8 by this compound leads to a cascade of cellular events, primarily stemming from the reduction of H4K16 acetylation. This alteration in the epigenetic landscape can impact gene expression programs that govern cell cycle progression, proliferation, and apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound and its analogs.

Biochemical KAT Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of KAT8 by measuring the incorporation of a radiolabeled acetyl group from [3H]Acetyl-CoA onto a histone H4 peptide substrate.

Materials:

-

Recombinant human KAT8 enzyme

-

Histone H4 peptide (1-20)

-

[3H]Acetyl-CoA

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

This compound or analog

-

Scintillation cocktail

-

Filter plates (e.g., phosphocellulose)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted inhibitor, KAT8 enzyme, and histone H4 peptide.

-

Initiate the reaction by adding [3H]Acetyl-CoA.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an acid (e.g., acetic acid).

-

Transfer the reaction mixture to a filter plate to capture the peptide substrate.

-

Wash the filter plate to remove unincorporated [3H]Acetyl-CoA.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling KAT8-IN-1: A Technical Guide to a Purported KAT8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical whitepaper provides an in-depth analysis of the discovery and chemical synthesis of the reported K-acetyltransferase 8 (KAT8) inhibitor, KAT8-IN-1. A critical finding of this report is the discrepancy between the chemical entity marketed as this compound by commercial vendors and the compound identified as a potent KAT8 inhibitor in the scientific literature. While vendors list this compound as 4-Nitro-1-naphthol (CAS 605-62-9), the foundational research that likely underpins this product's claims identifies 4-amino-1-naphthol as the active KAT8 inhibitor. This guide will focus on the scientifically validated inhibitor, 4-amino-1-naphthol, while also addressing the chemical synthesis of the commercially available compound. We will detail the discovery through fragment screening, its inhibitory activity, relevant experimental protocols, and its place within the broader context of KAT8's role in cellular signaling, particularly the DNA damage response.

Introduction to KAT8 as a Therapeutic Target

Lysine acetyltransferase 8 (KAT8), also known as MOF (males-absent-on-the-first) or MYST1, is a key epigenetic regulator belonging to the MYST family of histone acetyltransferases (HATs).[1] KAT8 is the catalytic subunit of two distinct protein complexes: the male-specific lethal (MSL) complex and the non-specific lethal (NSL) complex.[2] Through these complexes, KAT8 primarily catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac), a modification crucial for relaxing chromatin structure and facilitating gene transcription.[2] Beyond this primary role, KAT8 is also known to acetylate other histone residues, such as H4K5 and H4K8, as well as non-histone proteins like p53.[3]

Given its central role in chromatin remodeling, KAT8 is deeply involved in a multitude of critical cellular processes, including:

-

Transcriptional Regulation: Activating gene expression by opening chromatin structure.[2]

-

DNA Damage Response (DDR): KAT8-mediated H4K16 acetylation is essential for the recruitment of DNA repair factors to sites of double-strand breaks (DSBs), playing a role in both non-homologous end joining (NHEJ) and homologous recombination (HR) pathways.[2][4]

-

Cell Cycle Progression and Proliferation: Regulating the expression of genes necessary for cell division.[3]

Dysregulation of KAT8 activity has been implicated in the development and progression of various diseases, most notably cancer, where it can be overexpressed and contribute to tumor growth and metastasis.[5] This makes KAT8 a compelling target for the development of novel therapeutic agents. Small molecule inhibitors of KAT8 are valuable tools for further elucidating its biological functions and hold promise as potential treatments for cancer and other diseases.[5]

Discovery and Inhibitory Profile of 4-amino-1-naphthol

The discovery of a naphthol-based inhibitor for KAT8 was reported by Wapenaar et al. in the European Journal of Medicinal Chemistry in 2017.[6] This study is the foundational source for the inhibitory data associated with compounds in this class.

Discovery via Fragment Screening

4-amino-1-naphthol was identified through a fragment screening approach.[6] This methodology involves screening a library of low molecular weight compounds ("fragments") to identify those that bind to the target protein, even with low affinity. These initial hits then serve as starting points for the development of more potent and selective inhibitors. The study aimed to overcome challenges in the kinetic characterization of HAT inhibitors.[6]

Inhibitory Activity and Kinetics

The study by Wapenaar et al. provided a detailed kinetic evaluation of 4-amino-1-naphthol against KAT8. Unlike many commercial sources that only report an IC50 value, this research calculated the inhibition constant (Ki), which provides a more accurate measure of inhibitor potency.[6] The key quantitative data are summarized in the table below.

| Compound Name | Target Enzyme | IC50 (μM) | Ki (μM) | Notes |

| 4-amino-1-naphthol | KAT8 | 9.7[5] | 4.8 | Potent inhibitor identified via fragment screening. Ki value provides a more accurate measure of binding affinity than IC50.[6] |

| "this compound" (4-Nitro-1-naphthol) | KAT8 | 141 | Not Reported | Data from commercial vendors. Significantly less potent than 4-amino-1-naphthol. |

| "this compound" (4-Nitro-1-naphthol) | KAT2B | 221 | Not Reported | Data from commercial vendors. Shows activity against other KATs. |

| "this compound" (4-Nitro-1-naphthol) | KAT3B | 106 | Not Reported | Data from commercial vendors. Shows activity against other KATs. |

Note: The IC50 value for 4-amino-1-naphthol is cited in a later paper which references the original Wapenaar et al. study.[5] The Ki value is from the primary discovery paper.[6] Data for "this compound" is from vendor websites and refers to 4-Nitro-1-naphthol.

The research highlighted a significant difference in the inhibitor's binding affinity for the free KAT8 enzyme versus the acetylated enzyme intermediate, underscoring the importance of detailed kinetic analysis beyond simple IC50 determination for bi-substrate enzymes like HATs.[6]

Chemical Synthesis

This section provides protocols for the synthesis of both the scientifically validated inhibitor, 4-amino-1-naphthol, and the commercially available compound, 4-Nitro-1-naphthol.

Synthesis of 4-Nitro-1-naphthol (Commercial "this compound")

A common method for the synthesis of 4-Nitro-1-naphthol is through the diazotization of 4-nitro-1-naphthylamine followed by hydrolysis.

-

Step 1: Diazotization of 4-nitro-1-naphthylamine. 4-nitro-1-naphthylamine is dissolved in a mixture of glacial acetic acid and concentrated sulfuric acid. The solution is cooled to below 20°C and treated with a cold solution of sodium nitrite in concentrated sulfuric acid (nitrosylsulfuric acid).[7] This reaction forms the corresponding diazonium sulfate salt.[7]

-

Step 2: Hydrolysis of the Diazonium Salt. The cold aqueous solution of the diazonium salt is then added to a decomposition mixture, often with heating, to hydrolyze the diazonium group to a hydroxyl group, yielding 4-Nitro-1-naphthol.[7] The crude product precipitates from the solution and can be purified by washing and recrystallization from a suitable solvent like ethanol.[7]

Synthesis of 4-amino-1-naphthol (Validated Inhibitor)

4-amino-1-naphthol is typically synthesized by the reduction of 4-Nitro-1-naphthol.

-

Step 1: Reduction of 4-Nitro-1-naphthol. 4-Nitro-1-naphthol is suspended in a suitable solvent, such as ethanol or acetic acid. A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., using H2 gas with a palladium catalyst), is used to reduce the nitro group (-NO2) to an amino group (-NH2). The reaction is monitored until completion.

-

Step 2: Isolation and Purification. After the reduction is complete, the reaction mixture is worked up to remove the reducing agent and byproducts. This often involves neutralization with a base (e.g., sodium hydroxide) to precipitate the product. The crude 4-amino-1-naphthol is then collected by filtration, washed, and can be purified by recrystallization.

Experimental Protocols

The following protocols are based on established methodologies for evaluating histone acetyltransferase inhibitors and are adapted for the specific context of KAT8 and 4-amino-1-naphthol.

In Vitro KAT8 Inhibition Assay (Radiometric Filter-Binding)

This method directly measures the enzymatic transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate. It is considered a gold standard for HAT assays.[8]

-

Materials:

-

Recombinant human KAT8 enzyme

-

Histone H4 peptide (or full-length H4) as substrate

-

[3H]-Acetyl-CoA (radiolabeled acetyl donor)

-

4-amino-1-naphthol (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

P81 phosphocellulose filter paper

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone H4 substrate, and recombinant KAT8 enzyme in a microtiter plate.

-

Add varying concentrations of 4-amino-1-naphthol (or DMSO as a vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding [3H]-Acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper. The positively charged paper binds the acetylated histone peptide, while the unreacted, negatively charged [3H]-Acetyl-CoA does not bind efficiently.

-

Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove any unbound [3H]-Acetyl-CoA.

-

Allow the filter paper to dry, then place it in a scintillation vial with scintillation fluid.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Histone Acetylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to modulate KAT8 activity within a cellular context by measuring the levels of its primary downstream mark, H4K16ac.

-

Materials:

-

Human cell line (e.g., HeLa, A549)

-

4-amino-1-naphthol

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H4K16ac, anti-total Histone H4 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of 4-amino-1-naphthol (and a DMSO vehicle control) for a specified duration (e.g., 6-24 hours).

-

After treatment, wash the cells with cold PBS and lyse them directly in lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H4K16ac overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H4 to ensure equal loading.

-

Quantify the band intensities to determine the relative change in H4K16ac levels upon inhibitor treatment.

-

Signaling Pathways and Experimental Workflows

KAT8 in the ATM-Dependent DNA Damage Response

KAT8 is a critical component of the DNA Damage Response (DDR), particularly in the pathway initiated by the Ataxia Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks (DSBs).[3][9] Upon DSB induction, the ATM kinase is activated and phosphorylates numerous downstream targets to orchestrate cell cycle arrest and DNA repair.[10] KAT8-mediated acetylation of H4K16 at the site of damage is a key step that helps to create a more open chromatin environment, facilitating the recruitment of repair proteins like 53BP1 and BRCA1.[4] KAT8 itself can interact with ATM, and its activity is required for the efficient phosphorylation of DNA-dependent protein kinase (DNA-PK), a key player in the NHEJ repair pathway.[2][4]

Caption: KAT8's role in the ATM-mediated DNA damage response pathway.

Workflow for KAT8 Inhibitor Discovery and Validation

The process of identifying and validating a novel KAT8 inhibitor like 4-amino-1-naphthol follows a logical progression from initial screening to cellular characterization. This workflow ensures that compounds not only inhibit the target enzyme in a test tube but also demonstrate activity in a more biologically relevant environment.

References

- 1. CN120504659 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Acetyltransferase MOF Orchestrates Outcomes at the Crossroad of Oncogenesis, DNA Damage Response, Proliferation, and Stem Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The relevance of Ki calculation for bi-substrate enzymes illustrated by kinetic evaluation of a novel lysine (K) acetyltransferase 8 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development | MDPI [mdpi.com]

- 10. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Nexus of KAT8: A Technical Guide to its Core Functions and Therapeutic Potential

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysine Acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a critical epigenetic regulator belonging to the MYST family of histone acetyltransferases (HATs).[1] Its primary role involves the acetylation of histone and non-histone proteins, thereby modulating chromatin structure and gene expression.[1][2] Dysregulation of KAT8 activity is implicated in a spectrum of human diseases, including cancer and neurodevelopmental disorders, highlighting its significance as a therapeutic target.[1][3] This technical guide provides an in-depth exploration of the core biological functions of KAT8, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support advanced research and drug development endeavors.

Core Biological Functions of KAT8

KAT8's functionality is intricately linked to its participation in two major protein complexes: the Male-Specific Lethal (MSL) complex and the Non-Specific Lethal (NSL) complex.[3][4] This association dictates its substrate specificity and downstream biological effects.

1.1. Complex-Dependent Substrate Specificity and Transcriptional Regulation:

A surprising discovery revealed that KAT8's catalytic activity is dependent on its associated complex.[5]

-

MSL Complex: As part of the MSL complex, KAT8 is the primary enzyme responsible for the bulk of H4K16 acetylation (H4K16ac).[4][5] This modification is broadly distributed across open chromatin.[5] In Drosophila, the MSL complex and H4K16ac are crucial for dosage compensation by upregulating gene expression on the male X chromosome.[6][7]

-

NSL Complex: Within the NSL complex, KAT8 exhibits a broader substrate specificity, catalyzing the acetylation of H4K5 (H4K5ac) and H4K8 (H4K8ac) at the promoters of housekeeping genes.[5][8] This activity is essential for stimulating transcription initiation and is vital for cell survival.[5]

1.2. Chromatin Remodeling and Gene Expression:

The acetylation of histone tails by KAT8 neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure.[1] This "open" chromatin state increases the accessibility of DNA to the transcriptional machinery, thereby facilitating gene activation.[1] H4K16ac, in particular, has been shown to prevent chromatin compaction in vitro.[5]

1.3. Non-Histone Substrates and Cellular Processes:

Beyond histones, KAT8 acetylates several non-histone proteins, expanding its regulatory influence to various cellular processes:

-

p53: KAT8-mediated acetylation of the tumor suppressor protein p53 at lysine 120 is crucial for regulating the cell cycle and apoptosis.[8][9]

-

Nrf2: Acetylation of Nrf2 by KAT8 plays a role in the cellular response to oxidative stress.[7]

-

IRF3: KAT8 can acetylate IRF3 at lysine 359, which inhibits its recruitment to IFN-I gene promoters and suppresses the antiviral innate immune response.[10]

1.4. DNA Damage Response and Genome Stability:

KAT8 is a key regulator of the DNA damage response (DDR).[9] It is recruited to sites of DNA damage and facilitates repair through various pathways, contributing to the maintenance of genomic integrity.[7]

1.5. Cell Cycle Progression, Proliferation, and Apoptosis:

The NSL complex, through KAT8 activity, is essential for cell survival and proliferation by activating essential genes.[5] Conversely, the loss of KAT8 can lead to cell cycle arrest, senescence, and apoptosis.[11] In some cancer cells, KAT8 inhibition has been shown to induce G2/M cell cycle arrest.[12][13]

1.6. Stem Cell Identity and Development:

KAT8 is necessary for maintaining the self-renewal and pluripotency of embryonic stem cells by promoting the expression of key transcription factors.[6] It also plays a critical role in development, including cerebral development and oogenesis.[6][11]

Quantitative Data

This section summarizes key quantitative data related to KAT8's enzymatic activity and the potency of its inhibitors.

Table 1: Michaelis-Menten Kinetic Parameters for KAT8

| Substrate | Km (µM) | Vmax (µM/min) | kcat (min⁻¹) | Reference |

| Histone H4 peptide | 100 - 400 | N/A | N/A | [14] |

| Acetyl-CoA | 4 | N/A | N/A | [14] |

Table 2: Dissociation Constants (Kd) for KAT8 Substrates

| Substrate | Kd (µM) | Condition | Reference |

| Acetyl-CoA | 8.7 | Titrated with KAT8 | [15] |

| Histone H4 peptide | 6.7 | Titrated with KAT8/Acetyl-CoA complex | [15] |

Table 3: Inhibitory Potency (IC50 and Ki) of Selected KAT8 Modulators

| Compound | IC50 (µM) | Ki (µM) | Notes | Reference(s) |

| Anacardic Acid | 13 - 43 | 37 - 64 | Non-selective, also inhibits other KATs | [9][16][17] |

| MG149 | 15 - 47 | N/A | Also a KAT5 inhibitor | [9][16] |

| 4-amino-1-naphtol | 9.7 | N/A | More efficient inhibitor of KAT2B and KAT3B | [9][16] |

| DC_M01_6 | 7.7 | N/A | Selectivity not fully evaluated | [9][16] |

| DC_M01_7 | 6 | N/A | Selectivity not fully evaluated | [9][16] |

| Compound 19 | 12.1 | N/A | Selective over KAT3B and KAT2B | [16] |

| Compound 34 | Low-micromolar | N/A | Selective over a panel of KATs and KDACs | [9] |

| KAT8-IN-1 | 141 | N/A | Also inhibits KAT2B (IC50=221µM) and KAT3B (IC50=106µM) | [18] |

| C646 | 4 | N/A | Inhibitor of KAT3B, also shows some activity against KAT8 | [17] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are outlines for common assays used to study KAT8 function.

3.1. Histone Acetyltransferase (HAT) Assay (Radiometric)

This assay measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.

-

Principle: The enzymatic reaction involves incubating recombinant human KAT8 with a histone H4 substrate and [³H]-Acetyl-CoA. The resulting acetylated histone is then captured, and the incorporated radioactivity is quantified.

-

Protocol Outline:

-

Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, 0.1 mM EDTA, 1 mM DTT, pH 8.0), histone H4 substrate (e.g., 2.5 µM), and [³H]-Acetyl-CoA (e.g., 3 µM).[17]

-

Enzyme Addition: Initiate the reaction by adding purified human KAT8 enzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

-

Stopping the Reaction: Stop the reaction by adding an appropriate quenching solution.

-

Detection: Spot the reaction mixture onto filter paper, wash away unincorporated [³H]-Acetyl-CoA, and measure the radioactivity of the acetylated histone using a scintillation counter.

-

Inhibitor Screening: For inhibitor studies, pre-incubate the enzyme with the test compound before adding the substrates. IC50 values can be determined by measuring activity across a range of inhibitor concentrations.[17]

-

3.2. Histone Acetyltransferase (HAT) Assay (Chemiluminescent)

This ELISA-based assay provides a non-radioactive method for measuring HAT activity.[19]

-

Principle: A histone substrate is coated onto a 96-well plate. KAT8 enzyme and acetyl-CoA are added, and the resulting acetylated histones are detected using an antibody specific for acetylated lysine, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.[19]

-

Protocol Outline: [20]

-

Plate Coating: Coat a 96-well plate with Histone H4 substrate (e.g., 2 ng/µl) overnight at 4°C.

-

Washing: Wash the plate three times with TBST buffer.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Enzymatic Reaction: Add diluted KAT8 enzyme (e.g., 5 ng/µl) and acetyl-CoA to the wells. For inhibitor screening, include the test compounds at this step. Incubate to allow the acetylation reaction to proceed.

-

Antibody Incubation: Wash the plate and add a primary antibody that recognizes the specific acetylated lysine residue (e.g., anti-acetyl-lysine). Incubate, then wash.

-

Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody. Incubate, then wash.

-

Detection: Add HRP substrate and measure the resulting chemiluminescence using a plate reader. The signal is proportional to KAT8 activity.[19]

-

3.3. Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the genomic locations where KAT8 or its associated histone marks are found.

-

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to KAT8 or a particular histone modification (e.g., H4K16ac) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing (ChIP-seq).

-

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[21]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-600 bp.[21][22]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-KAT8, anti-H4K16ac) overnight at 4°C.[21]

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads with a series of buffers (low salt, high salt, LiCl) to remove non-specific binding.[21]

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters or by high-throughput sequencing (ChIP-seq) to map the protein's binding sites across the genome.

-

Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding the complex interactions involving KAT8.

Caption: KAT8's complex-dependent functions and downstream effects.

References

- 1. What are KAT8 modulators and how do they work? [synapse.patsnap.com]

- 2. Substrate Scope for Human Histone Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bsu.bio [bsu.bio]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Hotspot cancer mutation impairs KAT8-mediated nucleosomal histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. Lysine acetyltransferase 8 is involved in cerebral development and syndromic intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e-century.us [e-century.us]

- 14. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. reactionbiology.com [reactionbiology.com]

- 18. selleckchem.com [selleckchem.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Complex-dependent histone acetyltransferase activity of KAT8 determines its role in transcriptional regulation and cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. static1.squarespace.com [static1.squarespace.com]

The Structural Basis of KAT8 Inhibition by KAT8-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular principles underlying the inhibition of Lysine Acetyltransferase 8 (KAT8) by the small molecule inhibitor, KAT8-IN-1. This document collates quantitative biochemical data, details key experimental protocols, and visualizes the associated biological pathways and experimental workflows to serve as a comprehensive resource for researchers in epigenetics and drug discovery.

Introduction to KAT8

Lysine Acetyltransferase 8 (KAT8), also known as MOF (males-absent-on-the-first) or MYST1, is a key enzyme belonging to the MYST family of histone acetyltransferases (HATs).[1][2] KAT8 plays a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins.[2] Its primary and most studied catalytic activity is the acetylation of lysine 16 on histone H4 (H4K16ac), a modification critical for chromatin structure modulation, gene expression, cell cycle progression, and DNA damage response.[1][3] KAT8 functions within two major protein complexes: the Male-Specific Lethal (MSL) complex and the Non-Specific Lethal (NSL) complex, which regulate a wide array of transcriptional activities and developmental functions.[3][4] Dysregulation of KAT8 activity has been implicated in the pathogenesis of various diseases, including cancer, making it a compelling target for therapeutic intervention.[5][6]

This compound and Other KAT8 Inhibitors: Quantitative Data

The development of potent and selective KAT8 inhibitors is crucial for elucidating its biological functions and for therapeutic applications. Several small molecules, including this compound, have been identified as inhibitors of KAT8. The following tables summarize the available quantitative data for these compounds.

| Inhibitor | Target(s) | IC50 (µM) | Ki (µM) | Kd (µM) | Reference(s) |

| This compound | KAT8 | 141 | - | - | [7][8] |

| KAT2B | 221 | - | - | [7][8] | |

| KAT3B | 106 | - | - | [7][8] | |

| Anacardic Acid | KAT8 | 43 | 64 | - | [5][9] |

| Compound 19 | KAT8 | 12.1 | - | 4.94 | [5][9] |

| Compound 34 | KAT8 | - | - | 2.04 | [5][9] |

| DC_M01_6 | KAT8 | 7.7 | - | - | [5][9] |

| DC_M01_7 | KAT8 | 6 | - | - | [5][9] |

Table 1: Summary of in vitro inhibitory activities of selected compounds against KAT8 and other lysine acetyltransferases.

Structural Basis of Inhibition

While a co-crystal structure of KAT8 with this compound is not publicly available, insights into the structural basis of inhibition can be gleaned from kinetic studies and computational modeling of other KAT8 inhibitors.

Kinetic studies on the interaction of KAT8 with its substrates, acetyl-CoA and a histone H4 peptide, suggest a ping-pong mechanism .[2] In this model, the enzyme first binds to acetyl-CoA, and the acetyl group is transferred to a catalytic residue within the enzyme, likely a cysteine, forming a covalent intermediate.[2][10] CoA is then released, after which the histone substrate binds, and the acetyl group is transferred from the enzyme to the target lysine residue.[2] Isothermal titration calorimetry (ITC) experiments support this mechanism, showing that the histone H4 peptide only binds to the KAT8/acetyl-CoA complex and not to the free enzyme.[2][10] The dissociation constant (Kd) for acetyl-CoA binding to KAT8 is approximately 8.7 µM, and for the histone H4 peptide to the KAT8/acetyl-CoA complex is approximately 6.7 µM.[2][10]

Docking and molecular dynamics simulations of compounds 19 and 34, which are potent and selective KAT8 inhibitors, have provided a hypothetical model for ligand binding within the KAT8 active site.[5] These studies suggest that the inhibitors occupy the active site pocket, likely competing with the binding of acetyl-CoA or the histone substrate.[5] The structural differences between the active sites of KAT8 and other KATs, such as KAT3B, may explain the selectivity of these inhibitors.[5]

Key Experimental Protocols

The characterization of KAT8 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

In Vitro KAT8 Inhibition Assay (Fluorescence-based)

This assay measures the enzymatic activity of KAT8 by detecting the production of coenzyme A (CoA), a product of the acetyl transfer reaction.

-

Reagents and Materials :

-

Purified recombinant KAT8 enzyme.

-

Histone H4 peptide substrate (biotinylated).

-

Acetyl-CoA.

-

Test inhibitor (e.g., this compound).

-

Assay buffer (e.g., 50 mM HEPES, 0.1 mM EDTA, 1 mM DTT, pH 8.0).[11]

-

A fluorescent probe that reacts with the free thiol group of CoA to produce a fluorescent signal.

-

96-well microplate.

-

Fluorescence plate reader.

-

-

Procedure :

-

The test inhibitor is serially diluted and incubated with purified KAT8 in the assay buffer for a defined period (e.g., 20 minutes at room temperature) to allow for binding.[5]

-

The enzymatic reaction is initiated by the addition of acetyl-CoA and the biotinylated histone H4 peptide.[5]

-

The reaction mixture is incubated at room temperature for a specified time (e.g., 4 hours).[5]

-

The reaction is stopped, and the fluorescent probe is added.

-

After a short incubation, the fluorescence is measured using a plate reader.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

-

Reagents and Materials :

-

Procedure :

-

Cells are treated with the test inhibitor or vehicle control.

-

The treated cells are harvested, washed, and resuspended in a buffer.

-

The cell suspension is divided into aliquots and heated to a range of temperatures. A temperature at which most of the target protein precipitates is chosen for the assay (e.g., 59°C for KAT8 in HT29 cells).[5]

-

The heated samples are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.

-

The amount of soluble KAT8 in each sample is determined by Western blotting.

-

An increase in the amount of soluble KAT8 in the inhibitor-treated samples compared to the vehicle control at the chosen temperature indicates target engagement.[5]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

-

Reagents and Materials :

-

Purified KAT8 protein.

-

Test inhibitor.

-

SPR instrument and sensor chip.

-

Running buffer.

-

-

Procedure :

-

Purified KAT8 is immobilized on the surface of the SPR sensor chip.

-

A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

-

The test inhibitor at various concentrations is injected over the sensor surface.

-

The binding of the inhibitor to the immobilized KAT8 is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

-

The association and dissociation phases are monitored over time.

-

The resulting sensorgrams are analyzed to determine the equilibrium dissociation constant (Kd), which reflects the binding affinity.[5][9]

-

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to KAT8 function and inhibition.

Caption: The central role of KAT8 in cellular signaling pathways.

Caption: A generalized workflow for the discovery and characterization of KAT8 inhibitors.

References

- 1. KAT8 - Wikipedia [en.wikipedia.org]

- 2. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. genecards.org [genecards.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What are KAT8 modulators and how do they work? [synapse.patsnap.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Substrate Scope for Human Histone Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Initial Characterization of Novel KAT8 Inhibitors

Introduction

Lysine acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a critical epigenetic regulator belonging to the MYST family of histone acetyltransferases (HATs). Its primary catalytic function involves the acetylation of lysine 16 on histone H4 (H4K16ac), a key modification in chromatin regulation, DNA damage repair, and cell cycle progression.[1][2][3][4] Dysregulation of KAT8 has been implicated in the development and metastasis of various cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and esophageal squamous cell carcinoma (ESCC), making it a promising therapeutic target.[1][5][6] Furthermore, KAT8 is known to acetylate non-histone proteins such as the tumor suppressor p53 and the transcription factor Nrf2, expanding its regulatory influence.[1][7] This guide provides a comprehensive overview of the essential experimental workflows and data interpretation for the initial characterization of novel KAT8 inhibitors.

Biochemical Characterization: Direct Interaction and Enzymatic Inhibition

The initial phase of characterization focuses on confirming direct binding to the KAT8 enzyme and quantifying the inhibition of its catalytic activity. This is achieved through a series of biochemical assays.

Data Presentation: Biochemical Activity of Novel KAT8 Inhibitors

The inhibitory potency and binding affinity of novel compounds are benchmarked against known, often non-selective, inhibitors.

| Compound | Type | Target(s) | IC50 (KAT8) | Kᵢ (KAT8) | Kᴅ (KAT8) | Reference Compound |

| Compound 19 | N-phenyl-5-pyrazolone | KAT8 selective | Low µM | - | 4.94 ± 0.18 µM | No |

| Compound 34 | N-phenyl-5-pyrazolone | KAT8 selective | Low µM | - | 2.04 ± 0.24 µM | No |

| CHI-KAT8i5 | Not specified | KAT8 selective | - | - | 19.72 µM | No |

| Anacardic Acid | Natural Product | Pan-KAT | 13-43 µM | 37-64 µM | - | Yes |

| MG149 | Anacardic Acid deriv. | KAT5, KAT8 | 15-47 µM | - | - | Yes |

| C646 | Pyrazolone deriv. | KAT3B | 4 µM | - | - | Yes |

Data compiled from multiple sources.[1][5][8][9] IC50, Kᵢ, and Kᴅ values are dependent on specific assay conditions.

Experimental Protocols

A. Radiometric Histone Acetyltransferase (HAT) Assay This is a classic method to quantify enzymatic activity by measuring the incorporation of a radiolabeled acetyl group.

-

Principle: Measures the transfer of tritium-labeled acetyl groups from [³H]-Acetyl-CoA to a histone substrate.

-

Protocol:

-

Prepare a reaction mixture containing assay buffer (e.g., 100 mM NaCl, 40 mM Tris-HCl pH 7.5, 1 mM DTT), purified recombinant KAT8 enzyme (e.g., 5 nM), and a biotinylated H4 peptide substrate (e.g., 2.5 µM).[8]

-

Add the test inhibitor at various concentrations (final DMSO concentration should be ≤1%).

-

Initiate the reaction by adding radioisotope-labeled [³H]-Acetyl-CoA (e.g., 3 µM).[8][9]

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and capture the biotinylated peptide on a streptavidin-coated plate or membrane.

-

Wash away unincorporated [³H]-Acetyl-CoA.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

-

B. Chemiluminescent ELISA-Based Assay This high-throughput method offers a non-radioactive alternative for screening.

-

Principle: An antibody specific to acetylated lysine detects the product of the enzymatic reaction, which is then quantified using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.[2][3]

-

Protocol:

-

A histone H4 substrate is pre-coated onto a 96-well microplate.[10]

-

Add purified KAT8 enzyme, the test inhibitor, and Acetyl-CoA to the wells.[10]

-

Incubate to allow the enzymatic reaction to proceed.

-

Wash the plate to remove reactants.

-

Add a primary antibody that specifically recognizes the acetylated histone mark (e.g., anti-acetyl-lysine).[3]

-

Wash, then add an HRP-conjugated secondary antibody.[3]

-

Wash again, and add a chemiluminescent HRP substrate.

-

Measure the luminescence signal with a microplate reader. The signal is directly proportional to KAT8 activity.[10]

-

C. Surface Plasmon Resonance (SPR) for Binding Affinity SPR is a label-free technique to measure the real-time binding kinetics and affinity between an inhibitor and its target protein.

-

Principle: Measures changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) flows over the immobilized ligand (KAT8 protein), allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kᴅ).

-

Protocol:

-

Immobilize purified recombinant KAT8 protein onto a sensor chip.

-

Prepare a series of dilutions of the test inhibitor in a suitable running buffer.

-

Inject the inhibitor solutions over the chip surface at a constant flow rate for a set association time (e.g., 120 seconds).[8]

-

Follow with an injection of running buffer alone for a set dissociation time (e.g., 200 seconds).[8]

-

Regenerate the sensor chip surface between different inhibitor concentrations if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate Kᴅ.[8]

-

Visualization: Biochemical Screening Workflow

Caption: Workflow for biochemical characterization of KAT8 inhibitors.

Cellular Characterization: Target Engagement and Functional Effects

After confirming biochemical activity, the next critical step is to verify that the inhibitor can enter cells, engage with KAT8, and elicit a functional response.

Data Presentation: Cellular Activity of Novel KAT8 Inhibitors

| Cell Line | Cancer Type | Assay | Compound 19 (IC50/GI50) | Compound 34 (IC50/GI50) |

| H1299 | NSCLC | Antiproliferative | Mid-µM | Mid-µM |

| A549 | NSCLC | Antiproliferative | Mid-µM | Mid-µM |

| U937 | AML | Antiproliferative | Mid-µM | Mid-µM |

| THP-1 | AML | Antiproliferative | Mid-µM | Mid-µM |

| HT29 | Colorectal | Antiproliferative | Mid-µM | Mid-µM |

| HT29 | Colorectal | H4K16Ac Reduction | Dose-dependent | Dose-dependent |

| KYSE-150 | ESCC | Colony Formation | - | - |

Data represents typical findings for novel inhibitors.[1][5] Specific µM values vary between studies.

Experimental Protocols

A. Cellular Thermal Shift Assay (CETSA) CETSA provides direct evidence of target engagement in a cellular environment.

-

Principle: Ligand (inhibitor) binding stabilizes the target protein (KAT8), increasing its melting temperature. This change in thermal stability is detected by quantifying the amount of soluble KAT8 remaining after heat shock.[11]

-

Protocol:

-

Treat intact cells (e.g., HT29) with the test inhibitor or a vehicle control (DMSO).[8]

-

Harvest the cells, wash, and resuspend them in a buffer.

-

Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C). A single, optimized temperature (e.g., 59°C) can be used for screening.[8]

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of soluble KAT8 in the supernatant by Western blot.

-

A successful inhibitor will result in more soluble KAT8 at higher temperatures compared to the vehicle control.

-

B. Western Blot for H4K16 Acetylation This assay measures the direct pharmacodynamic effect of KAT8 inhibition in cells.

-

Principle: Quantifies the level of the specific histone mark H4K16ac, which should decrease upon effective KAT8 inhibition.

-

Protocol:

-

Treat cancer cell lines (e.g., A549, HT29) with increasing concentrations of the KAT8 inhibitor for a specified time (e.g., 24 hours).[1]

-

Lyse the cells and extract total protein or histones.

-

Measure protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for H4K16ac.

-

Also probe for total Histone H4 or a loading control like GAPDH to ensure equal loading.[1]

-

Use a labeled secondary antibody and a detection reagent to visualize the bands.

-

Quantify band intensity to determine the dose-dependent reduction in H4K16ac.

-

C. Antiproliferative and Cell Viability Assays These assays determine the functional consequence of KAT8 inhibition on cancer cell growth.

-

Principle: Measures cell viability or metabolic activity after inhibitor treatment.

-

Protocol (using a tetrazolium-based reagent like MTS/MTS):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the inhibitor for 48-72 hours.

-

Add the assay reagent (e.g., CellTiter One Solution) to each well.[12]

-

Incubate for 1-4 hours at 37°C.[12]

-

The reagent is converted by viable cells into a colored formazan product.

-

Measure the absorbance at 490 nm using a plate reader.[12]

-

Calculate the concentration that inhibits 50% of cell growth (GI50).

-

Visualization: Cellular Characterization Workflow

Caption: Workflow for cellular characterization of KAT8 inhibitors.

Downstream Signaling and In Vivo Validation

The final stage of initial characterization involves elucidating the downstream molecular pathways affected by KAT8 inhibition and testing for efficacy in preclinical animal models.

Signaling Pathways Modulated by KAT8

KAT8 inhibition impacts multiple critical cancer signaling pathways. RNAi screening and inhibitor studies have shown that loss of KAT8 function can induce G2/M cell cycle arrest through the downregulation of AKT/ERK-cyclin D1 signaling.[7][12] Additionally, KAT8 inhibition can lead to the upregulation of p53 and subsequent reduction in the anti-apoptotic protein bcl-2.[7] In other contexts, KAT8 has been shown to interact with and stabilize the oncoprotein c-Myc through acetylation, suggesting that inhibitors could destabilize c-Myc.[5]

Visualization: Key KAT8 Signaling Pathways

Caption: Simplified signaling pathways affected by KAT8 inhibition.

Experimental Protocol: Xenograft Tumor Model

-

Principle: To assess the anti-tumor efficacy of a KAT8 inhibitor in a living organism.

-

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million ESCC or NSCLC cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).[5]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, inhibitor at low dose, inhibitor at high dose).

-

Treatment: Administer the inhibitor and vehicle via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) on a defined schedule (e.g., daily for 21 days).

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be used for pharmacodynamic analysis (e.g., Western blot for H4K16ac).

-

Analysis: Compare the tumor growth inhibition (TGI) between the treated and vehicle groups.

-

Conclusion

The initial characterization of a novel KAT8 inhibitor is a multi-step process that builds a comprehensive evidence package. It begins with robust biochemical assays to confirm potent and selective enzymatic inhibition, followed by cellular studies to demonstrate target engagement and on-target pharmacodynamic effects that translate into a desired functional outcome, such as reduced cancer cell proliferation. Finally, validation in in vivo models provides crucial evidence of therapeutic potential. The development of first-in-class, selective KAT8 inhibitors like compounds 19 and 34 represents a significant advancement, providing valuable tools to further explore KAT8 biology and promising scaffolds for future anti-cancer drug development.[1][6]

References

- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. amsbio.com [amsbio.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KAT8 inhibition as therapeutic strategy for esophageal cancer | BioWorld [bioworld.com]

- 6. sciprofiles.com [sciprofiles.com]

- 7. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. e-century.us [e-century.us]

Methodological & Application

Application Notes and Protocols: KAT8-IN-1 In Vitro Histone Acetyltransferase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine Acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a key enzyme that catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac).[1][2][3] This epigenetic modification plays a crucial role in various cellular processes, including cell cycle progression, gene expression, and the acetylation of tumor suppressor proteins like p53.[1] Dysregulation of KAT8 activity has been implicated in the development and progression of several cancers, making it an attractive therapeutic target.[2] KAT8-IN-1 is an inhibitor of KAT8 and other histone acetyltransferases (HATs), serving as a valuable tool for studying the biological functions of KAT8 and for potential therapeutic development.[4][5] This document provides a detailed protocol for an in vitro histone acetyltransferase (HAT) assay to evaluate the inhibitory activity of this compound.

Principle of the Assay

The in vitro KAT8 histone acetyltransferase assay is designed to measure the enzymatic activity of KAT8 and the inhibitory effect of compounds like this compound. The assay quantifies the transfer of an acetyl group from the donor molecule, acetyl-coenzyme A (Acetyl-CoA), to a histone H4 substrate. The activity of KAT8 is determined by measuring the amount of acetylated histone H4 produced. This can be achieved through various detection methods, including radiometric, fluorescence-based, or chemiluminescence assays.[1][6][7]

Quantitative Data Summary

The inhibitory potency of this compound and other reference compounds against various histone acetyltransferases is summarized in the table below. This data is crucial for understanding the compound's potency and selectivity.

| Compound | Target | IC50 (µM) | Assay Type |

| This compound | KAT8 | 141 | Not Specified |

| KAT2B | 221 | Not Specified | |

| KAT3B | 106 | Not Specified | |

| Anacardic Acid | KAT8 | 13 | Radiometric |

| C646 | KAT3B (p300) | 0.32 | Radiometric |

| Garcinol | KAT8 | 12 | Radiometric |

| Curcumin | KAT8 | >100 | Radiometric |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data for this compound was obtained from MedchemExpress and Selleck Chemicals.[4][5] Data for other compounds was obtained from Reaction Biology.[6]

Experimental Protocols

This section details the methodology for a chemiluminescence-based in vitro KAT8 HAT assay, a common and sensitive method for this type of analysis.[7]

Materials and Reagents

-

Recombinant human KAT8 enzyme

-

Histone H4 peptide (substrate)

-

Acetyl-CoA (co-substrate)

-

This compound (inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 10% glycerol)

-

Wash Buffer (e.g., TBS-T: Tris-Buffered Saline with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in TBS-T)

-

Primary Antibody (Anti-acetyl-Histone H4)

-

Secondary Antibody (HRP-conjugated)

-

Chemiluminescent Substrate

-

White, opaque 96-well microplates

-

Plate reader with chemiluminescence detection capabilities

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro KAT8 histone acetyltransferase assay.

Step-by-Step Protocol

-

Plate Preparation:

-

Coat a 96-well microplate with the histone H4 substrate by incubating a solution of the histone in an appropriate coating buffer overnight at 4°C.

-

Wash the plate three times with Wash Buffer to remove any unbound substrate.

-

Block the remaining protein-binding sites on the plate by incubating with Blocking Buffer for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

-

Enzyme Inhibition:

-

Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor dilutions.

-

Add the diluted this compound or vehicle control to the appropriate wells of the blocked plate.

-

Add the recombinant KAT8 enzyme to all wells except for the negative control (no enzyme) wells.

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.

-

-

Enzymatic Reaction:

-

Initiate the histone acetyltransferase reaction by adding Acetyl-CoA to all wells.

-

Incubate the plate at 37°C for 1-2 hours. The optimal incubation time should be determined empirically.

-

-

Detection:

-

Stop the reaction by washing the plate three times with Wash Buffer.

-

Add the primary antibody (anti-acetyl-histone H4) diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add the HRP-conjugated secondary antibody diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and add it to each well.

-

Immediately measure the chemiluminescence signal using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (wells with no enzyme) from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathway and Mechanism of Action

KAT8 is a key epigenetic regulator involved in multiple cellular pathways. It primarily functions by acetylating histone H4 at lysine 16, which leads to a more open chromatin structure, facilitating gene transcription. This activity is crucial for processes like cell cycle progression and DNA damage repair. This compound exerts its effect by directly inhibiting the catalytic activity of KAT8, thereby preventing the acetylation of its substrates.

KAT8 Signaling and Inhibition Diagram

Caption: Mechanism of KAT8-mediated histone acetylation and its inhibition by this compound.

References

- 1. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complex-dependent histone acetyltransferase activity of KAT8 determines its role in transcriptional regulation and cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Cell-Based Efficacy Testing of KAT8-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine Acetyltransferase 8 (KAT8), also known as MOF (Males absent on the first), is a key epigenetic regulator belonging to the MYST family of histone acetyltransferases (HATs).[1] KAT8's primary function is the acetylation of histone H4 at lysine 16 (H4K16ac), a modification crucial for chromatin remodeling, gene expression, cell proliferation, and DNA damage repair.[2] Dysregulation of KAT8 activity is implicated in various diseases, including cancer, making it a promising therapeutic target.[1][2]

KAT8-IN-1 is a small molecule inhibitor of KAT8.[3] These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound by measuring its on-target engagement and its downstream phenotypic effects on cells.

Mechanism of Action of KAT8

KAT8 is the catalytic subunit of two distinct protein complexes: the Male-Specific Lethal (MSL) complex and the Non-Specific Lethal (NSL) complex.[2][4][5] While both complexes can involve KAT8, the MSL complex is primarily responsible for the bulk of H4K16 acetylation, which is associated with a more open chromatin structure and transcriptional activation.[1][4] this compound exerts its effect by inhibiting the catalytic activity of KAT8, leading to a global reduction in H4K16ac levels.

Application Note 1: Target Engagement via H4K16ac Quantification

The most direct method to assess the efficacy of this compound in a cellular context is to quantify the levels of its primary target modification, H4K16ac. A reduction in H4K16ac levels upon treatment with this compound indicates successful target engagement. Western blotting is a robust and widely used technique for this purpose.

Protocol 1.1: Quantitative Western Blot for H4K16ac

This protocol details the steps to measure the relative abundance of H4K16ac in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels (15% acrylamide for better histone resolution)[6]

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H4K16ac, anti-Total Histone H4 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1 µM to 100 µM) and an untreated (vehicle) control for a specified time (e.g., 24 hours).

-

Cell Lysis & Protein Quantification: Harvest cells and lyse them using ice-cold lysis buffer. Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]

-

Sample Preparation: Prepare samples by mixing 15-20 µg of protein with Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel and run until adequate separation of low molecular weight proteins is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with anti-H4K16ac primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Ensure the signal is not saturated for accurate quantification.[6]

-

Re-probing for Loading Control: Strip the membrane and re-probe with an anti-Total Histone H4 antibody following the same procedure from step 6. This is crucial for normalization.

-

Data Analysis: Quantify the band intensities for both H4K16ac and Total H4. Normalize the H4K16ac signal to the Total H4 signal for each sample. Calculate the percentage of inhibition relative to the vehicle control.

Data Presentation: Expected Results

Quantitative data from Western blot analysis can be used to determine the half-maximal inhibitory concentration (IC50) of this compound for H4K16ac reduction.

| Concentration of this compound | Normalized H4K16ac Intensity (Arbitrary Units) | % Inhibition |

| 0 µM (Vehicle) | 1.00 | 0% |

| 1 µM | 0.85 | 15% |

| 5 µM | 0.60 | 40% |

| 10 µM | 0.45 | 55% |

| 50 µM | 0.20 | 80% |

| 100 µM | 0.15 | 85% |

| Calculated IC50 | ~8 µM |

Table 1: Example data for determining the cellular IC50 of this compound on H4K16ac levels. Values are hypothetical.

Application Note 2: Cellular Phenotypic Assays

Inhibition of KAT8 is expected to have downstream consequences on cellular processes like proliferation and cell cycle progression, particularly in cancer cells where KAT8 can be overexpressed.[7]

Protocol 2.1: Cell Viability/Proliferation Assay

This protocol measures the effect of this compound on cell viability, often to determine the GI50 (concentration for 50% growth inhibition).

Materials:

-

Cancer cell lines (e.g., A549, HCT116)[7]

-

96-well clear-bottom cell culture plates

-

This compound compound

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to attach for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the wells, including a vehicle-only control.

-

Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Incubate as required by the reagent, then measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the log of the compound concentration to generate a dose-response curve and calculate the GI50 value.

Data Presentation: Antiproliferative Activity

The GI50 values across different cell lines indicate the compound's potency and potential selectivity.

| Cell Line | Cancer Type | GI50 of this compound (µM) |

| A549 | Non-Small Cell Lung Cancer | 25.5 |

| HCT116 | Colorectal Carcinoma | 32.1 |

| U937 | Acute Myeloid Leukemia | 18.9 |

| MCF7 | Breast Cancer | 45.8 |

Table 2: Example antiproliferative activity data for this compound across various cancer cell lines. Values are hypothetical and for illustrative purposes.

Protocol 2.2: Cell Cycle Analysis by Flow Cytometry

KAT8 knockdown has been shown to induce cell cycle arrest at the G2/M phase.[7][8] This assay determines if chemical inhibition with this compound has a similar effect.

Materials:

-

6-well cell culture plates

-

This compound compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ice-cold ethanol

-

Propidium Iodide (PI)/RNase staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound at relevant concentrations (e.g., 1x and 5x the GI50) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to gate the cell population and generate histograms of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution

An increase in the percentage of cells in the G2/M phase upon treatment indicates that this compound induces cell cycle arrest.

| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control | 55.2% | 25.1% | 19.7% |

| This compound (25 µM) | 40.5% | 21.3% | 38.2% |

| This compound (50 µM) | 35.1% | 15.5% | 49.4% |

Table 3: Example data from a cell cycle analysis of A549 cells treated with this compound for 24 hours. Values are hypothetical.

References

- 1. What are KAT8 modulators and how do they work? [synapse.patsnap.com]

- 2. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. bsu.bio [bsu.bio]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Role of KAT8 Inhibition in Non-Small Cell Lung Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are for research purposes only. There is no publicly available information for a specific compound designated "KAT8-IN-1". Therefore, this document utilizes data and methodologies from published studies on other selective KAT8 inhibitors and KAT8 gene silencing as a representative guide for investigating the effects of KAT8 inhibition in non-small cell lung cancer (NSCLC) cell lines.

Introduction

Lysine Acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a key epigenetic regulator belonging to the MYST family of histone acetyltransferases.[1] KAT8 primarily catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac), a modification associated with a more open chromatin structure that facilitates gene transcription.[1] Beyond histone acetylation, KAT8 also targets non-histone proteins, including p53 and NRF2, thereby influencing a wide range of cellular processes.[1]

In the context of non-small cell lung cancer (NSCLC), KAT8 is frequently overexpressed and its increased activity has been linked to enhanced proliferation, migration, and adhesion of cancer cells.[2] Dysregulation of KAT8 activity is associated with poor prognosis in NSCLC patients.[2] Mechanistically, KAT8 has been shown to promote NSCLC cell proliferation and cell cycle progression through various signaling pathways, including the AKT/ERK-cyclin D1 axis.[3] Furthermore, KAT8 is implicated in the regulation of apoptosis via the p53-Bcl-2 pathway and contributes to therapeutic resistance, for instance, to cisplatin, by acetylating key metabolic enzymes like pyruvate kinase M2 (PKM2).[3][4]

The critical role of KAT8 in NSCLC pathogenesis makes it an attractive therapeutic target. Inhibition of KAT8 activity presents a promising strategy to counteract tumor growth and overcome drug resistance. These application notes provide a summary of the effects of selective KAT8 inhibitors on NSCLC cell lines and detailed protocols for key in vitro experiments to assess their efficacy.